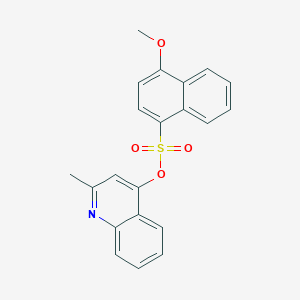![molecular formula C16H24N2O3S B6100291 N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6100291.png)
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It belongs to the family of amide-type local anesthetics and is used to block nerve impulses, thereby numbing the area of application.
Wirkmechanismus
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide works by blocking the sodium channels in nerve fibers, thereby preventing the transmission of nerve impulses. This leads to temporary numbness in the area of application.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and a low potential for systemic toxicity. It is metabolized in the liver and excreted in the urine. This compound has a rapid onset of action and a moderate duration of action.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is commonly used in lab experiments as a local anesthetic. It has several advantages, including its low toxicity profile and rapid onset of action. However, it also has some limitations, including its moderate duration of action and potential for allergic reactions.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new formulations that can prolong the duration of action. Another area of interest is the investigation of this compound's potential use in the treatment of chronic pain. Additionally, there is a need for further research on the safety and efficacy of this compound in specific patient populations, such as pregnant women and children.
Conclusion:
This compound is a local anesthetic drug that is commonly used in medical procedures. It works by blocking the sodium channels in nerve fibers, thereby preventing the transmission of nerve impulses. This compound has a low toxicity profile and a low potential for systemic toxicity. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new formulations and investigation of its potential use in the treatment of chronic pain.
Synthesemethoden
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized by reacting 4-methylpropiophenone with methylamine to form N-methyl-4-methylpropiophenone. This intermediate is then reacted with piperidine to form N-[1-(4-methylphenyl)ethyl]-4-piperidinone. Finally, this compound is reacted with methanesulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its use as a local anesthetic in various medical procedures. It is commonly used in dentistry, ophthalmology, and obstetrics. This compound is also used in regional anesthesia and nerve blocks. It has been shown to be effective in reducing pain during and after surgery.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-4-6-14(7-5-12)13(2)17-16(19)15-8-10-18(11-9-15)22(3,20)21/h4-7,13,15H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGMSRTKVHYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)
![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100220.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6100237.png)
![methyl 3-{[3-(4-morpholinyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B6100242.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)

![(1,1-dioxidotetrahydro-3-thienyl)[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]methylamine](/img/structure/B6100258.png)
![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![N-cyclopropyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100268.png)
![benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100277.png)
![methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6100280.png)
![N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B6100301.png)